molecular formula C16H11ClF2N4O B2673171 1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326828-87-8

1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2673171
CAS RN: 1326828-87-8
M. Wt: 348.74
InChI Key: WBJRFYJVOMXQSK-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, commonly known as CDK9 inhibitor, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CDK9 inhibitor is a small molecule that selectively inhibits the activity of cyclin-dependent kinase 9 (CDK9), a protein that plays a crucial role in the regulation of gene expression. In

Scientific Research Applications

Antimicrobial Applications

Triazole derivatives have been explored for their antimicrobial properties. A study by Jadhav et al. (2017) on 1,4-disubstituted 1,2,3-triazole derivatives highlighted their moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. This suggests that similar compounds, including the one , could potentially be developed as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).

Synthesis and Drug Development

Research on the synthesis of triazole derivatives provides valuable insights for drug development. Bonacorso et al. (2015) detailed a novel synthesis method for the antiepileptic drug Rufinamide, which is a 1,2,3-triazole derivative, emphasizing the importance of such compounds in pharmaceutical synthesis (Bonacorso, Moraes, Luz, Quintana, Zanatta, & Martins, 2015).

Antitumor Activity

Another significant application area is in antitumor research. A study by Ji et al. (2018) synthesized 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide and demonstrated its distinct inhibitory capacity against cancer cell lines. This underscores the potential of triazole derivatives in developing new antitumor agents (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).

Spectroscopic and Electronic Analysis

The study of the spectroscopic and electronic properties of triazole derivatives, as conducted by Beytur and Avinca (2021), can provide insights into their potential applications in materials science. Their research on 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones explored the compounds' geometric parameters, electronic, nonlinear optical properties, and spectroscopic properties, indicating the versatility of triazole derivatives in various scientific applications (Beytur & Avinca, 2021).

properties

IUPAC Name

1-(3-chlorophenyl)-N-[(2,4-difluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF2N4O/c17-11-2-1-3-13(6-11)23-9-15(21-22-23)16(24)20-8-10-4-5-12(18)7-14(10)19/h1-7,9H,8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJRFYJVOMXQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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